molecular formula C8H14N2S B13876417 N-tert-butyl-4-methyl-1,3-thiazol-2-amine

N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Cat. No.: B13876417
M. Wt: 170.28 g/mol
InChI Key: ZWVLCXFVTCDGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4-methyl-1,3-thiazol-2-amine: is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butylamine with 4-methylthiazole-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

N-tert-butyl-4-methyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

The uniqueness of this compound lies in its specific tert-butyl and methyl substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives .

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-tert-butyl-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H14N2S/c1-6-5-11-7(9-6)10-8(2,3)4/h5H,1-4H3,(H,9,10)

InChI Key

ZWVLCXFVTCDGBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.